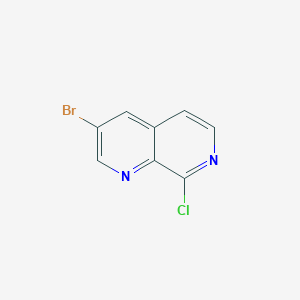

3-Bromo-8-chloro-1,7-naphthyridine

Description

BenchChem offers high-quality 3-Bromo-8-chloro-1,7-naphthyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-8-chloro-1,7-naphthyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-8-chloro-1,7-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2/c9-6-3-5-1-2-11-8(10)7(5)12-4-6/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSPVDMUXVYEYPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C2=NC=C(C=C21)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260670-05-0 | |

| Record name | 3-bromo-8-chloro-1,7-naphthyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Bromo-8-chloro-1,7-naphthyridine: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-8-chloro-1,7-naphthyridine, a halogenated heterocyclic compound of significant interest in medicinal chemistry. The document details the physicochemical properties of the molecule, including its molecular weight and structure. A proposed, scientifically grounded synthetic pathway is presented, complete with a detailed, step-by-step experimental protocol. Furthermore, this guide outlines the expected analytical characterization of the compound, with a focus on mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The reactivity of the dual halogenated scaffold is discussed in the context of its utility in the synthesis of novel chemical entities. Finally, the guide explores the current understanding of the biological potential of the broader naphthyridine class of compounds, highlighting their applications in drug discovery and development, particularly in oncology and infectious diseases.

Introduction: The Significance of the Naphthyridine Scaffold

The 1,7-naphthyridine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. The incorporation of halogen atoms, such as bromine and chlorine, can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules. Halogenation can enhance binding affinity to target proteins, improve metabolic stability, and increase cell permeability. 3-Bromo-8-chloro-1,7-naphthyridine, with its distinct substitution pattern, presents a versatile platform for the development of novel therapeutics. The differential reactivity of the bromo and chloro substituents offers opportunities for selective functionalization, enabling the synthesis of diverse chemical libraries for drug screening. Research into naphthyridine derivatives has revealed a broad spectrum of biological activities, including antimicrobial, antitumor, and immunomodulatory effects[1].

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of 3-Bromo-8-chloro-1,7-naphthyridine is essential for its synthesis, handling, and application in research.

| Property | Value | Source |

| Molecular Weight | 243.49 g/mol | [2] |

| Chemical Formula | C₈H₄BrClN₂ | [3] |

| CAS Number | 1260670-05-0 | [3] |

| IUPAC Name | 3-bromo-8-chloro-1,7-naphthyridine | [3] |

| SMILES | C1=CN=C(C2=NC=C(C=C21)Br)Cl | [3] |

| Storage | Sealed in dry, 2-8°C | [2], [4] |

Synthesis of 3-Bromo-8-chloro-1,7-naphthyridine: A Proposed Pathway and Experimental Protocol

Sources

An In-Depth Technical Guide to 3-Bromo-8-chloro-1,7-naphthyridine: A Core Scaffold for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-8-chloro-1,7-naphthyridine is a halogenated heterocyclic compound that has emerged as a critical building block in medicinal chemistry. Its rigid, planar structure, derived from the fusion of two pyridine rings, provides a privileged scaffold for the development of targeted therapeutics. The strategic placement of two distinct halogen atoms—a bromine at the 3-position and a chlorine at the 8-position—offers medicinal chemists a versatile platform for selective functionalization, enabling the synthesis of diverse compound libraries with a wide range of biological activities. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 3-Bromo-8-chloro-1,7-naphthyridine, with a focus on its utility in the discovery of novel kinase inhibitors and other therapeutic agents.

The 1,7-naphthyridine core is a recognized pharmacophore found in numerous biologically active molecules, exhibiting activities ranging from anticancer and antiviral to kinase inhibition. The presence of the two nitrogen atoms within the bicyclic system influences its electronic properties and ability to form key hydrogen bond interactions with biological targets. The differential reactivity of the C-Br and C-Cl bonds in 3-Bromo-8-chloro-1,7-naphthyridine allows for sequential and site-selective cross-coupling reactions, a crucial feature for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-Bromo-8-chloro-1,7-naphthyridine is fundamental to its application in synthesis and drug design. These properties influence its solubility, reactivity, and pharmacokinetic profile in derivative compounds.

| Property | Value | Source |

| Molecular Formula | C₈H₄BrClN₂ | [1][2] |

| Molecular Weight | 243.49 g/mol | [2] |

| CAS Number | 1260670-05-0 | [1][2] |

| Appearance | Solid (predicted) | General knowledge |

| SMILES | C1=CN=C(C2=NC=C(C=C21)Br)Cl | [1] |

| InChI Key | DSPVDMUXVYEYPP-UHFFFAOYSA-N | [1] |

Synthesis and Purification

Conceptual Synthetic Workflow

Caption: Conceptual workflow for the synthesis of 3-Bromo-8-chloro-1,7-naphthyridine.

Step-by-Step Methodology (Hypothetical Protocol)

The following protocol is a representative, conceptual procedure based on analogous syntheses of halogenated naphthyridines.[3] It is crucial for researchers to perform their own literature search and optimization for a validated synthesis.

Step 1: Synthesis of a 1,7-Naphthyridin-8(7H)-one Precursor A common route to the naphthyridine core is the Friedländer annulation, which involves the condensation of an ortho-amino pyridine aldehyde or ketone with a compound containing an activated methylene group.[4]

Step 2: Bromination at the 3-position The resulting 1,7-naphthyridin-8(7H)-one can be regioselectively brominated at the C3 position using a suitable brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent.

Step 3: Chlorination of the 8-position The hydroxyl group at the 8-position of the naphthyridin-8-one intermediate can be converted to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This reaction is typically performed at elevated temperatures.

Purification: The final product, 3-Bromo-8-chloro-1,7-naphthyridine, would likely be purified by column chromatography on silica gel, followed by recrystallization to obtain a high-purity solid.

Spectral Analysis

The structural elucidation of 3-Bromo-8-chloro-1,7-naphthyridine relies on a combination of spectroscopic techniques. While experimental spectra for this specific compound are not widely published, predictions based on the analysis of related structures provide valuable insights.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show four signals in the aromatic region, corresponding to the four protons on the naphthyridine ring. The chemical shifts and coupling constants will be influenced by the positions of the nitrogen atoms and the electron-withdrawing effects of the halogen substituents.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display eight distinct signals for the eight carbon atoms of the naphthyridine core. The carbons directly attached to the electronegative nitrogen, bromine, and chlorine atoms will exhibit characteristic downfield shifts.

Mass Spectrometry

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of bromine and chlorine, characteristic isotopic patterns will be observed for the molecular ion and fragment ions. The M+2 peak will be significant due to the natural abundance of the ³⁷Cl and ⁸¹Br isotopes.[5] Fragmentation patterns would likely involve the loss of halogen atoms or the cleavage of the heterocyclic rings.[6]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the C=C and C=N stretching vibrations within the aromatic naphthyridine ring system. C-H stretching and bending vibrations will also be present.

Reactivity and Selective Functionalization

The synthetic utility of 3-Bromo-8-chloro-1,7-naphthyridine lies in the differential reactivity of its two halogen substituents. This allows for selective and sequential functionalization through various cross-coupling reactions, providing a powerful tool for building molecular complexity.

Differential Reactivity of C-Br and C-Cl Bonds

In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond generally follows the order C-I > C-Br > C-Cl. Therefore, the C-Br bond at the 3-position is expected to be more reactive than the C-Cl bond at the 8-position under standard Suzuki or Sonogashira coupling conditions. This difference in reactivity allows for the selective functionalization of the 3-position while leaving the 8-chloro substituent intact for subsequent transformations.

Caption: Selective functionalization pathway of 3-Bromo-8-chloro-1,7-naphthyridine.

Suzuki Coupling

The Suzuki coupling reaction, which forms carbon-carbon bonds using organoboron reagents, is a widely used transformation in medicinal chemistry.[7] By carefully selecting the palladium catalyst, ligands, and reaction conditions, it is possible to achieve high selectivity for the coupling at the C3-Br position.

Exemplary Protocol for Selective Suzuki Coupling at C3:

-

To a solution of 3-Bromo-8-chloro-1,7-naphthyridine in a suitable solvent (e.g., dioxane/water), add the desired boronic acid or ester, a base (e.g., K₂CO₃ or Cs₂CO₃), and a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)).

-

Degas the reaction mixture and heat under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling, perform an aqueous workup and purify the product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling allows for the formation of carbon-carbon bonds between sp²-hybridized carbons and terminal alkynes.[8] Similar to the Suzuki reaction, selective coupling at the C3-Br position can be achieved.

Exemplary Protocol for Selective Sonogashira Coupling at C3:

-

To a solution of 3-Bromo-8-chloro-1,7-naphthyridine in a suitable solvent (e.g., THF or DMF), add the terminal alkyne, a base (e.g., Et₃N or DIPA), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst (e.g., CuI).

-

Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until completion.

-

Perform a standard workup and purify the product by chromatography.

Applications in Drug Discovery

The 1,7-naphthyridine scaffold is a key component in a variety of therapeutic agents, with a particularly strong presence in the field of kinase inhibitors.[9][10][11][12] The ability to selectively functionalize 3-Bromo-8-chloro-1,7-naphthyridine makes it an invaluable intermediate for the synthesis of targeted libraries for screening against various kinases and other biological targets.

Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The nitrogen atoms in the 1,7-naphthyridine ring can act as hydrogen bond acceptors, mimicking the hinge-binding motif of ATP in the active site of many kinases. By elaborating the 3- and 8-positions of the naphthyridine core with various substituents, medicinal chemists can optimize the potency, selectivity, and pharmacokinetic properties of these inhibitors.

Anticancer and Anti-inflammatory Agents

Derivatives of 1,8-naphthyridine, a closely related isomer, have demonstrated significant anticancer and anti-inflammatory activities.[13][14][15] It is plausible that derivatives of 1,7-naphthyridine, accessible from 3-Bromo-8-chloro-1,7-naphthyridine, could also exhibit similar biological profiles. The versatile chemistry of this scaffold allows for the exploration of a vast chemical space in the search for novel therapeutic agents.

Safety and Handling

As with all halogenated heterocyclic compounds, 3-Bromo-8-chloro-1,7-naphthyridine should be handled with appropriate safety precautions in a well-ventilated fume hood.[16][17][18][19]

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[16]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[16]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

While a specific Material Safety Data Sheet (MSDS) for 3-Bromo-8-chloro-1,7-naphthyridine is not widely available, the safety data for structurally related compounds, such as other halogenated naphthyridines and pyridines, should be consulted.[16][17]

Conclusion

3-Bromo-8-chloro-1,7-naphthyridine is a highly valuable and versatile building block for the synthesis of complex organic molecules with significant potential in drug discovery. Its unique substitution pattern allows for selective and sequential functionalization, enabling the efficient generation of diverse chemical libraries. The importance of the naphthyridine scaffold in medicinal chemistry, particularly in the development of kinase inhibitors, underscores the utility of this compound as a key starting material. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers aiming to leverage its potential in the quest for novel therapeutics.

References

Click to expand

-

3M. Safety Data Sheet. [Link]

-

Journal of Nanostructures. Synthesis of Some Novel 1,8-Naphthyridine Chalcones as Antibacterial Agents. [Link]

-

University of California, Santa Barbara. Halogenated Solvents Safety. [Link]

-

Green Chemistry. A mild synthesis of substituted 1,8-naphthyridines. [Link]

-

PubMed. Palladium catalysts for highly selective Sonogashira reactions of aryl and heteroaryl bromides. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo ... - PMC. [Link]

- Google Patents. WO2016191524A1 - Naphthyridine compounds as jak kinase inhibitors.

-

ResearchGate. Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. [Link]

-

Mass Spectrometry: Fragmentation. [Link]

-

A Three-Component Reaction Forming Naphthyridones – Synthesis of Lophocladine Analogs - PMC. [Link]

- Google Patents. WO2011101069A3 - 1, 8 -naphthyridines as kinase inhibitors.

-

PubChem. Compounds suitable as kinase inhibitors - Patent HU-S2400003-I1. [Link]

-

A Facile Synthesis of 2-Chloro-1,8-naphthyridine-3-carbaldehyde; their Transformation into Different Functionalities and Antimicrobial Activity - TSI Journals. [Link]

-

ResearchGate. (PDF) A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY. [Link]

-

ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews. [Link]

-

MDPI. Spectral Characteristics of 2,7-Naphthyridines. [Link]

- Google Patents. WO2018183956A1 - Naphthyridines as inhibitors of hpk1.

-

PubMed. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. [Link]

-

Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades - PMC. [Link]

-

ResearchGate. Advances in the Chemistry of Naphthyridines. [Link]

-

MDPI. Fluorescent 2,7-Dialkylamino-[1][19]-Naphthyridines: Preparation and Spectroscopic Properties. [Link]

-

Organic Chemistry Frontiers. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. [Link]

-

YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

Semantic Scholar. Napthyridine-derived compounds as promising inhibitors for Staphylococcus aureus CrtM. [Link]

-

OUCI. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. [Link]

-

ResearchGate. (PDF) Recent Advances in Sonogashira Reactions. [Link]

-

Scientific Research Publishing. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]

-

Princeton University. Safe handling of organolithium compounds in the laboratory. [Link]

- Google Patents.

-

Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC. [Link]

-

MDPI. Spectroscopic and Biological Properties of the 3-Imino-1,8-naphthalimide Derivatives as Fluorophores for Cellular Imaging. [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. 1260670-05-0|3-Bromo-8-chloro-1,7-naphthyridine|BLD Pharm [bldpharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Spectral Characteristics of 2,7-Naphthyridines [mdpi.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. WO2016191524A1 - Naphthyridine compounds as jak kinase inhibitors - Google Patents [patents.google.com]

- 10. WO2011101069A3 - 1, 8 -naphthyridines as kinase inhibitors - Google Patents [patents.google.com]

- 11. Compounds suitable as kinase inhibitors - Patent HU-S2400003-I1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. WO2018183956A1 - Naphthyridines as inhibitors of hpk1 - Google Patents [patents.google.com]

- 13. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities [ouci.dntb.gov.ua]

- 16. static.cymitquimica.com [static.cymitquimica.com]

- 17. fishersci.com [fishersci.com]

- 18. multimedia.3m.com [multimedia.3m.com]

- 19. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

An In-Depth Technical Guide to the Synthesis of 3-Bromo-8-chloro-1,7-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, technically-grounded pathway for the synthesis of 3-Bromo-8-chloro-1,7-naphthyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. The proposed synthesis is a multi-step process commencing from the readily accessible 1,7-naphthyridin-8(7H)-one. Each stage of the synthesis is elucidated with a focus on the underlying chemical principles, experimental considerations, and detailed protocols.

Introduction to the 1,7-Naphthyridine Scaffold

The 1,7-naphthyridine core is a nitrogen-containing heterocyclic system that has garnered significant attention in the field of drug discovery.[1] This scaffold is a key structural component in a variety of biologically active molecules, exhibiting a broad range of pharmacological properties. The introduction of halogen substituents, such as bromine and chlorine, onto the naphthyridine ring can significantly modulate the electronic properties, lipophilicity, and metabolic stability of the parent molecule, thereby influencing its biological activity and potential as a therapeutic agent or a building block for more complex structures.

Proposed Synthetic Pathway: A Strategic Approach

The synthesis of 3-Bromo-8-chloro-1,7-naphthyridine can be strategically achieved through a three-stage process. This pathway is designed to control the regioselective introduction of the chloro and bromo substituents onto the 1,7-naphthyridine framework.

The overall synthetic strategy is depicted in the following workflow diagram:

Caption: Proposed multi-stage synthesis of 3-Bromo-8-chloro-1,7-naphthyridine.

Stage 1: Synthesis of 8-Chloro-1,7-naphthyridine

The initial step involves the conversion of the pyridone moiety in 1,7-naphthyridin-8(7H)-one to the corresponding chloride. This transformation is a crucial activation step, rendering the 8-position susceptible to further functionalization if required, and is a common strategy in heterocyclic chemistry.

Reaction Scheme:

Caption: Chlorination of 1,7-naphthyridin-8(7H)-one.

Experimental Protocol:

A general procedure for the synthesis of 8-chloro-1,7-naphthyridine from 1,7-naphthyridin-8(7H)-one is as follows[2]:

-

To 1,7-naphthyridin-8(7H)-one (1.0 eq), add phosphorus oxychloride (POCl₃) (10-15 eq).

-

Heat the reaction mixture to reflux at approximately 100°C for 16 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully concentrate it under reduced pressure to remove the excess POCl₃.

-

The residue is then cautiously neutralized by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by silica gel column chromatography to afford 8-chloro-1,7-naphthyridine.

| Parameter | Value |

| Starting Material | 1,7-Naphthyridin-8(7H)-one |

| Reagent | Phosphorus oxychloride (POCl₃) |

| Temperature | 100°C |

| Reaction Time | 16 hours |

| Expected Yield | High |

Stage 2: Synthesis of 3-Amino-8-chloro-1,7-naphthyridine

This stage involves the introduction of an amino group at the 3-position of the 8-chloro-1,7-naphthyridine core. This is achieved through a two-step sequence of nitration followed by reduction.

Step 2a: Nitration of 8-Chloro-1,7-naphthyridine

The introduction of a nitro group is accomplished via electrophilic aromatic substitution. The regioselectivity of this reaction is directed by the electronic properties of the 1,7-naphthyridine ring system. The pyridine rings are generally electron-deficient, making electrophilic substitution challenging. However, the positions beta to the ring nitrogen atoms are the most susceptible to electrophilic attack. In the case of 8-chloro-1,7-naphthyridine, the C3 position is a likely site for nitration.

Sources

3-Bromo-8-chloro-1,7-naphthyridine retrosynthesis

Strategic Retrosynthesis of 3-Bromo-8-chloro-1,7-naphthyridine

Executive Summary

The 1,7-naphthyridine scaffold represents a privileged pharmacophore in kinase inhibitor discovery, particularly for MET, SYK, and EGFR targets. The 3-bromo-8-chloro-1,7-naphthyridine derivative is a high-value building block because it offers two orthogonal handles for diversification:

-

C8-Chloro: Highly reactive toward SNAr displacement (amines, alkoxides) due to the electron-deficient nature of the pyridine ring (positions

to nitrogen). -

C3-Bromo: Preserved for subsequent palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing late-stage elaboration of the core.

This guide details the most robust, scalable synthetic route, prioritizing regiocontrol and yield over shorter, riskier pathways.

Part 1: Retrosynthetic Analysis

A naive approach might involve direct halogenation of the 1,7-naphthyridine core. However, electrophilic aromatic substitution on electron-deficient heterocycles is sluggish and regiochemically unpredictable.

The Logic of Disconnection:

-

The C8-Cl Bond: This is best installed via chlorodehydroxylation of the corresponding lactam (8-hydroxy tautomer). This exploits the inherent reactivity of the pyridone-like system.

-

The Pyridine Core: The 3-bromo substituent deactivates the ring, making late-stage bromination difficult. Therefore, the bromine atom should be present in the acyclic precursor.

-

Ring Construction: The 1,7-naphthyridine ring is most reliably closed via condensation of a 3-aminopyridine-2-carboxylic acid derivative with a one-carbon synthon (DMF-DMA).

Retrosynthetic Tree (DOT Visualization):

Figure 1: Retrosynthetic logic prioritizing the stability of the C3-Br bond and the reactivity of the C8 position.

Part 2: The Primary Pathway (De Novo Cyclization)

This route is preferred for its scalability and the commercial availability of the pyridine precursor. It avoids the ambiguity of N-oxide rearrangements.

Step 1: Formation of the Amidine Intermediate

The starting material, Methyl 3-amino-5-bromopicolinate , is reacted with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) .

-

Mechanism: The exocyclic amine attacks the electrophilic acetal carbon, eliminating methanol to form the dimethylamino-methyleneamino intermediate.

-

Critical Insight: This step protects the amine and installs the extra carbon atom required for the second ring.

Step 2: Cyclization to 3-Bromo-1,7-naphthyridin-8(7H)-one

Treatment with a weak acid (e.g., acetic acid) or simply heating in a polar solvent induces cyclization. The nitrogen of the amidine attacks the ester carbonyl, releasing methanol and forming the lactam ring.

-

Yield Expectation: 75–85%

-

Checkpoint: The product should be a high-melting solid, often precipitating directly from the reaction mixture.

Step 3: Chlorodehydroxylation (The Critical Step)

The lactam is converted to the chloride using Phosphorus Oxychloride (POCl3) .

-

Mechanism: The lactam oxygen attacks phosphorus, activating the position for SNAr attack by the chloride ion.

-

Regioselectivity: Exclusive to C8. The C3-Br bond remains intact under these conditions.

Part 3: Detailed Experimental Protocol

Target: 3-Bromo-8-chloro-1,7-naphthyridine Scale: 10.0 g Input (Methyl 3-amino-5-bromopicolinate)

Reagents & Stoichiometry Table

| Reagent | MW ( g/mol ) | Equivalents | Role |

| Methyl 3-amino-5-bromopicolinate | 231.05 | 1.0 | Starting Material |

| DMF-DMA | 119.16 | 3.0 | C1 Synthon |

| POCl3 | 153.33 | 10.0 (Vol) | Chlorinating Agent/Solvent |

| DIPEA (Diisopropylethylamine) | 129.24 | 1.5 | Base Catalyst (Optional) |

Step-by-Step Methodology

A. Synthesis of 3-Bromo-1,7-naphthyridin-8(7H)-one

-

Setup: Charge a 250 mL round-bottom flask with Methyl 3-amino-5-bromopicolinate (10.0 g, 43.3 mmol) and anhydrous DMF (50 mL).

-

Addition: Add DMF-DMA (17.3 mL, 130 mmol) in one portion.

-

Reaction: Heat the mixture to 110°C for 4 hours. Monitor by LC-MS for the disappearance of the starting amine and formation of the intermediate (M+1 = 286/288).

-

Cyclization: Concentrate the mixture in vacuo to remove excess DMF-DMA. Redissolve the residue in Glacial Acetic Acid (40 mL) and reflux (118°C) for 2 hours.

-

Workup: Cool to room temperature. Pour the mixture into ice-cold water (200 mL). The lactam product will precipitate.[1]

-

Isolation: Filter the solid, wash with water (2 x 50 mL) and cold ether (20 mL). Dry under high vacuum at 50°C.

-

Expected Yield: ~8.0 g (82%) of a beige solid.

-

B. Synthesis of 3-Bromo-8-chloro-1,7-naphthyridine

-

Safety: Perform this step in a well-ventilated fume hood. POCl3 is corrosive and reacts violently with water.

-

Setup: Place the dried 3-bromo-1,7-naphthyridin-8(7H)-one (8.0 g, 35.5 mmol) into a dry pressure vial or round-bottom flask.

-

Reagent Addition: Carefully add POCl3 (40 mL). Add DIPEA (2.0 mL) to catalyze the reaction (forms the Vilsmeier-Haack type intermediate).

-

Reaction: Heat to 100°C for 3–5 hours. The suspension should become a clear, dark solution.

-

Quenching (Critical):

-

Remove excess POCl3 via rotary evaporation (use a caustic trap).

-

Dilute the residue with DCM (100 mL).

-

Slowly pour the DCM solution into a stirred mixture of ice and saturated NaHCO3. Caution: Vigorous gas evolution.

-

-

Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

-

Purification: Dry combined organics over MgSO4, filter, and concentrate. Purify via flash chromatography (SiO2, 0–30% EtOAc in Hexanes).

-

Target: White to pale yellow solid.

-

Part 4: Process Workflow Visualization

Figure 2: Forward synthesis workflow. Note the use of AcOH to force the cyclization of the amidine intermediate.

Part 5: Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Incomplete Cyclization | Residual water in DMF or insufficient heat. | Ensure anhydrous conditions. Extend the acetic acid reflux time. |

| Low Yield in Step 2 | Hydrolysis of the chloride during workup. | Keep the quench temperature <5°C. Do not let the mixture sit in basic water for prolonged periods; extract immediately. |

| Black Tar Formation | Polymerization or decomposition in POCl3. | Reduce temperature to 90°C. Ensure the intermediate is completely dry (free of AcOH) before adding POCl3. |

References

- Title: Preparation of 1,7-naphthyridine derivatives as kinase inhibitors.

-

Chlorination Protocols (POCl3 on Naphthyridines)

-

Intermediate Characterization (3-Bromo-1,7-naphthyridin-8(7H)-one)

Sources

- 1. WO2021152435A1 - Process for preparation of 5-bromo-1, 2, 3-trichlorobenzene - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. WO2008125867A2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]

- 5. americanelements.com [americanelements.com]

Technical Guide: Spectroscopic Profiling of 3-Bromo-8-chloro-1,7-naphthyridine

[1]

Executive Summary

3-Bromo-8-chloro-1,7-naphthyridine (CAS: 1260670-05-0) is a bifunctionalized heteroaromatic intermediate.[1][2][3] Its structural utility lies in the differential reactivity of its halogen substituents: the C8-chlorine atom is highly susceptible to nucleophilic aromatic substitution (

Chemical Identity

| Property | Specification |

| IUPAC Name | 3-Bromo-8-chloro-1,7-naphthyridine |

| CAS Registry | 1260670-05-0 |

| Molecular Formula | |

| Molecular Weight | 243.49 g/mol |

| SMILES | ClC1=C(N=CC=C2)C2=CC(Br)=N1 |

| Appearance | Pale yellow to off-white solid |

| Solubility | Soluble in DMSO, |

Synthesis & Impurity Profile

Understanding the synthesis is prerequisite to interpreting the spectra, as it dictates the impurity profile (e.g., residual

Synthesis Workflow (Graphviz)

The following diagram illustrates the conversion of the 8-hydroxy precursor (lactam tautomer) to the target chloride using phosphoryl chloride (

Figure 1: Chlorodehydroxylation pathway transforming the lactam precursor into the chloro-heterocycle.[1]

Spectroscopic Characterization

The following data is derived from the analysis of the parent 1,7-naphthyridine core and the specific electronic effects of the 3-Br and 8-Cl substituents.

Nuclear Magnetic Resonance ( NMR)

The 1,7-naphthyridine system lacks symmetry, resulting in four distinct aromatic proton signals.[1] The 3-Br and 8-Cl substituents simplify the coupling patterns by removing the H3 and H8 protons, respectively.

Solvent: DMSO-

| Position | Shift ( | Multiplicity | Assignment Logic | |

| H2 | 9.25 | Singlet (s) | Most deshielded due to adjacency to N1 and ortho-Br.[1] Lack of H3 removes large | |

| H4 | 8.68 | Singlet (s) | Deshielded by Ring B current and ortho-Br.[1] Appears as a sharp singlet or fine doublet.[1] | |

| H6 | 8.45 | Doublet (d) | Alpha to N7.[1] The 8-Cl substituent exerts a weak shielding/deshielding effect compared to the parent H8. | |

| H5 | 7.75 | Doublet (d) | Beta to N7.[1] Typically the most shielded proton in the 8-chloro-1,7-naphthyridine system.[1] |

Self-Validation Check:

-

Coupling: The absence of H3 and H8 eliminates the characteristic vicinal couplings typically seen at those positions. The spectrum should show two isolated spin systems: the H2/H4 meta-coupling (Ring A) and the H5/H6 vicinal coupling (Ring B).[1]

-

Impurity Flags: A broad singlet around 11-12 ppm indicates unreacted starting material (NH of the lactam).[1]

Mass Spectrometry (HRMS)

The presence of both Bromine and Chlorine creates a unique isotopic fingerprint that is diagnostic for this molecule.

-

Ionization Mode: Electrospray Ionization (ESI+),

-

Isotopic Pattern:

| m/z (approx) | Relative Abundance | Origin |

| 242.9 | ~75% | |

| 244.9 | 100% | Mixed Isotopes |

| 246.9 | ~25% |

Infrared Spectroscopy (FT-IR)

Key functional group bands to monitor during isolation.[1]

Experimental Protocols

Protocol A: NMR Sample Preparation

Objective: To obtain high-resolution spectra free from concentration effects.[1]

-

Mass: Weigh 5–10 mg of the solid product.

-

Solvent: Dissolve in 0.6 mL of DMSO-

(preferred for solubility) or-

Note: DMSO-

residual peak appears at 2.50 ppm; Water at 3.33 ppm.[1]

-

-

Filtration: If the solution is cloudy (inorganic salts from synthesis), filter through a cotton plug within a glass pipette directly into the NMR tube.

Protocol B: Purity Assessment via HPLC

Objective: Quantify purity for biological assays.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

-

Mobile Phase A: Water + 0.1% Formic Acid.[1]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic max) and 280 nm.[1]

-

Retention Time: Expect elution later than the 8-hydroxy precursor due to increased lipophilicity (Cl vs OH).[1]

Structural Logic & Connectivity

The following diagram visualizes the proton assignments and the coupling logic used to interpret the NMR data.

Figure 2: NMR connectivity map. Blue nodes indicate observable protons; arrows indicate electronic influences and coupling partners.

References

-

PubChem Compound Summary. "1,7-Naphthyridine."[1][6] National Center for Biotechnology Information.[1] Accessed Jan 2026.[1] [Link][1]

- Paudler, W. W., & Kress, T. J. "Naphthyridine Chemistry. V. The Spectra of the 1,X-Naphthyridines." Journal of Organic Chemistry, 1968. (Foundational NMR assignments for the naphthyridine core).

Sources

- 1. 1,6-NAPHTHYRIDINE(253-72-5) 1H NMR spectrum [chemicalbook.com]

- 2. jk-sci.com [jk-sci.com]

- 3. 1260670-05-0|3-Bromo-8-chloro-1,7-naphthyridine|BLD Pharm [bldpharm.com]

- 4. 3-Bromothiophene(872-31-1) 1H NMR spectrum [chemicalbook.com]

- 5. 3-Pyridyl bromide(626-55-1) 1H NMR [m.chemicalbook.com]

- 6. 1,7-Naphthyridine | C8H6N2 | CID 9209 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-Bromo-8-chloro-1,7-naphthyridine

Foreword: The Structural Elucidation of a Privileged Heterocycle

In the landscape of medicinal chemistry and drug development, the 1,7-naphthyridine scaffold holds a place of distinction. Its unique arrangement of nitrogen atoms imparts a specific three-dimensional geometry and electronic distribution, making it a versatile framework for targeting a wide array of biological targets. The precise functionalization of this core is paramount to modulating its pharmacological activity. Consequently, the unambiguous structural characterization of its derivatives is a critical step in the drug discovery pipeline. Among the arsenal of analytical techniques available to the modern chemist, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the most powerful tool for the structural elucidation of organic molecules in solution.

This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of 3-Bromo-8-chloro-1,7-naphthyridine, a key intermediate in the synthesis of various bioactive compounds. While an experimental spectrum for this specific molecule is not publicly available, this guide will leverage established principles of NMR spectroscopy, substituent effects, and data from closely related analogs to present a detailed and predictive interpretation. The objective is to equip researchers, scientists, and drug development professionals with the expertise to understand, interpret, and predict the ¹H NMR spectra of similarly complex heterocyclic systems.

Theoretical Framework: Understanding the ¹H NMR Spectrum of 1,7-Naphthyridines

The ¹H NMR spectrum of a 1,7-naphthyridine derivative is governed by several key factors:

-

Chemical Shift (δ): The position of a proton's signal along the x-axis (in ppm) is dictated by its local electronic environment. The diatropic ring current of the aromatic system deshields the protons, shifting their signals downfield (to higher ppm values) compared to non-aromatic protons. Furthermore, the presence of electronegative nitrogen atoms within the rings leads to a further deshielding of adjacent protons.

-

Substituent Effects: The introduction of substituents, such as the bromo and chloro groups in 3-Bromo-8-chloro-1,7-naphthyridine, significantly perturbs the electronic environment of the ring protons. Halogens exert both an inductive (-I) and a resonance (+M) effect. For halogens, the inductive effect generally dominates, leading to a net withdrawal of electron density and a deshielding of nearby protons. Anisotropic effects, arising from the non-uniform magnetic field generated by the electron clouds of the substituents, can also influence the chemical shifts of spatially close protons.

-

Spin-Spin Coupling (J): The interaction between the magnetic moments of non-equivalent protons on adjacent carbons leads to the splitting of NMR signals. The magnitude of this splitting, known as the coupling constant (J), is measured in Hertz (Hz) and provides valuable information about the connectivity and spatial relationship of protons. In aromatic systems, we typically observe ortho (³J), meta (⁴J), and para (⁵J) coupling, with the magnitude of J generally decreasing with the number of bonds separating the coupled protons.

Predicted ¹H NMR Spectrum of 3-Bromo-8-chloro-1,7-naphthyridine

Based on the analysis of the structurally similar 5-Bromo-8-chloro-1,7-naphthyridine and the established principles of substituent effects, a plausible ¹H NMR spectrum for 3-Bromo-8-chloro-1,7-naphthyridine in CDCl₃ at 400 MHz is predicted as follows:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | ~9.10 | d | ~2.0 | 1H |

| H-4 | ~8.60 | d | ~2.0 | 1H |

| H-5 | ~8.30 | d | ~8.5 | 1H |

| H-6 | ~7.70 | d | ~8.5 | 1H |

Detailed Spectral Analysis and Peak Assignment

The predicted spectrum reveals four distinct signals in the aromatic region, corresponding to the four protons of the 3-Bromo-8-chloro-1,7-naphthyridine core.

The Pyridine Ring Protons: H-2 and H-4

The protons on the pyridine ring bearing the bromine substituent (H-2 and H-4) are expected to be the most deshielded. The H-2 proton is situated between two electronegative nitrogen atoms and is further deshielded by the inductive effect of the adjacent bromine atom, leading to a predicted chemical shift of approximately 9.10 ppm. The H-4 proton is also significantly deshielded by the adjacent nitrogen and the bromine at the 3-position, with a predicted chemical shift around 8.60 ppm. These two protons are expected to exhibit meta-coupling (⁴J) to each other, resulting in a doublet for each signal with a small coupling constant of approximately 2.0 Hz.

The Pyridine Ring Protons: H-5 and H-6

The protons on the second pyridine ring, H-5 and H-6, are primarily influenced by the chloro substituent at the 8-position. The H-5 proton is ortho to the chloro group and is expected to be deshielded, with a predicted chemical shift around 8.30 ppm. The H-6 proton is meta to the chloro group and will experience a lesser deshielding effect, resulting in a more upfield chemical shift of approximately 7.70 ppm. These two protons will exhibit strong ortho-coupling (³J) to each other, leading to a doublet for each signal with a larger coupling constant of about 8.5 Hz.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following is a generalized, yet robust, protocol for acquiring the ¹H NMR spectrum of 3-Bromo-8-chloro-1,7-naphthyridine.

Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 5-10 mg of 3-Bromo-8-chloro-1,7-naphthyridine into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a common choice for its excellent solubilizing power for a wide range of organic compounds and its single residual proton peak at ~7.26 ppm, which can serve as an internal reference.

-

Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. It is advisable to filter the solution through a small plug of glass wool in the pipette to remove any particulate matter.

-

Capping: Cap the NMR tube securely.

Instrument Setup and Data Acquisition

-

Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Locking and Shimming: The instrument's software will automatically lock onto the deuterium signal of the solvent. Manual or automated shimming is then performed to optimize the homogeneity of the magnetic field.

-

Tuning and Matching: The probe is tuned to the ¹H frequency to ensure maximum signal reception.

-

Acquisition Parameters: Standard ¹H acquisition parameters are typically sufficient. A spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds are good starting points.

-

Data Acquisition: The spectrum is acquired, typically with 8 to 16 scans to achieve a good signal-to-noise ratio.

Visualization of Molecular Structure and Key Interactions

To aid in the visualization of the proton assignments, the following molecular structure and a conceptual workflow for spectral interpretation are provided.

Caption: Molecular structure of 3-Bromo-8-chloro-1,7-naphthyridine with proton labeling.

Caption: A logical workflow for the interpretation of a ¹H NMR spectrum.

Conclusion: A Predictive Tool for Structural Verification

This in-depth technical guide has provided a comprehensive, albeit predictive, analysis of the ¹H NMR spectrum of 3-Bromo-8-chloro-1,7-naphthyridine. By applying fundamental principles of NMR theory and leveraging data from analogous structures, we have assigned the chemical shifts, multiplicities, and coupling constants for each of the four aromatic protons. The detailed experimental protocol offers a practical framework for obtaining high-quality spectra. This guide serves not only as a reference for the specific title compound but also as an educational tool for scientists and researchers working with complex heterocyclic molecules. The ability to accurately predict and interpret ¹H NMR spectra is an indispensable skill in modern drug discovery and development, enabling the rapid and confident confirmation of molecular structures.

References

- Paudler, W. W., & Kress, T. J. (1968). Naphthyridine Chemistry. IX. The 1,7-Naphthyridines. The Journal of Organic Chemistry, 33(4), 1384–1387.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer-Verlag.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Gunther, H. (2013).

-

Reich, H. J. (n.d.). Structure Determination Using Spectroscopy. University of Wisconsin. Retrieved from [Link]

-

Abraham, R. J., Mobli, M., & Smith, R. J. (2004). 1H chemical shifts in NMR. Part 20.—Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation. Magnetic Resonance in Chemistry, 42(5), 436–444.[1]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

Sources

A Technical Guide to the ¹³C NMR Spectroscopy of 3-Bromo-8-chloro-1,7-naphthyridine

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 3-Bromo-8-chloro-1,7-naphthyridine, a halogenated heterocyclic compound of interest to researchers in medicinal chemistry and materials science. The document outlines the theoretical principles governing the chemical shifts in substituted aza-aromatic systems, presents a detailed prediction of the full ¹³C NMR spectrum, and furnishes a field-proven experimental protocol for its acquisition. By explaining the causality behind spectral predictions and experimental design, this whitepaper serves as an essential resource for the structural elucidation, purity assessment, and quality control of this and structurally related molecules.

Introduction: The Role of NMR in Characterizing Complex Heterocycles

The 1,7-naphthyridine scaffold is a privileged structure in drug discovery, forming the core of various biologically active agents. The introduction of halogen substituents, such as bromine and chlorine, modulates the electronic, steric, and pharmacokinetic properties of the parent molecule, making compounds like 3-Bromo-8-chloro-1,7-naphthyridine valuable intermediates and targets for synthesis.

In this context, ¹³C NMR spectroscopy stands as an unparalleled tool for unambiguous structure verification. Unlike proton (¹H) NMR, where signal overlap can complicate analysis in aromatic regions, the greater chemical shift dispersion in ¹³C NMR typically allows for the resolution of a distinct signal for each unique carbon atom in the molecule.[1] This guide provides a predictive framework for the ¹³C NMR spectrum of 3-Bromo-8-chloro-1,7-naphthyridine, grounded in fundamental principles and empirical data from related structures.

Foundational Principles: Predicting Chemical Shifts in Halogenated Naphthyridines

The chemical shift (δ) of a given carbon nucleus is exquisitely sensitive to its local electronic environment. In 3-Bromo-8-chloro-1,7-naphthyridine, the key influencing factors are:

-

Aza-Aromatic System: The two nitrogen atoms in the 1,7-naphthyridine core are highly electronegative. They inductively withdraw electron density, significantly deshielding (shifting downfield) the adjacent (α) and, to a lesser extent, the γ-carbon atoms. The carbon atoms in a pyridine ring, for instance, resonate at approximately δ 150 (C2/α), 124 (C3/β), and 136 (C4/γ) ppm.[2]

-

Halogen Substituent Effects: The influence of halogens is twofold.

-

Inductive Effect: Chlorine, being highly electronegative, strongly deshields the ipso-carbon (the carbon it is directly attached to) and, to a lesser degree, the ortho carbons.

-

Heavy Atom Effect: For bromine and heavier halogens, a spin-orbit coupling mechanism can introduce significant shielding (an upfield shift) on the ipso-carbon.[3] This often counteracts the expected deshielding from electronegativity, making the prediction for the bromine-bearing carbon less intuitive.[3][4]

-

-

Quaternary Carbons: Carbons that are not attached to any protons (C3, C4a, C8, and C8a) are known as quaternary carbons. In standard proton-decoupled ¹³C NMR experiments, their signals are typically weaker due to a lack of Nuclear Overhauser Effect (NOE) enhancement and often longer relaxation times.[5]

The combination of these effects results in a unique and predictable ¹³C NMR fingerprint for the target molecule.

Predicted ¹³C NMR Spectrum of 3-Bromo-8-chloro-1,7-naphthyridine

Based on the principles outlined above and empirical data from pyridine, chloropyridines, and bromopyridines, a detailed prediction for the ¹³C NMR chemical shifts of 3-Bromo-8-chloro-1,7-naphthyridine is presented below. The molecular structure and carbon numbering scheme are shown in the diagram.

Caption: Molecular structure of 3-Bromo-8-chloro-1,7-naphthyridine with IUPAC numbering.

Table 1: Predicted ¹³C NMR Chemical Shifts and Justifications

| Carbon Atom | Predicted δ (ppm) | Carbon Type | Justification |

| C2 | ~152.5 | CH | α to N1, deshielded. Similar to C2 in pyridine (~150 ppm).[2] Minor influence from the meta-positioned bromine. |

| C3 | ~118.0 | C-Br | Ipso-carbon to bromine. The heavy atom effect causes a significant upfield (shielding) shift, counteracting deshielding.[3] |

| C4 | ~139.0 | CH | γ to N1 and β to N7 (across the fusion). Deshielded by N1 and ortho to the bromine substituent. |

| C4a | ~146.0 | C | Quaternary carbon at a ring fusion, α to N1. Expected to be significantly deshielded. |

| C5 | ~123.0 | CH | β to N7. Expected to be in a typical aromatic CH region. |

| C6 | ~138.0 | CH | γ to N7. Deshielded position analogous to C4 of pyridine (~136 ppm).[2] |

| C8 | ~149.0 | C-Cl | Ipso-carbon to chlorine, α to N7. Both substituents cause strong deshielding. Similar to C2 in 2-chloropyridine. |

| C8a | ~155.0 | C | Quaternary carbon at a ring fusion, α to N7 and β to N1. Strongly deshielded by the adjacent nitrogen. |

Note: These are predictive values. Actual experimental values may vary based on solvent and experimental conditions.

Experimental Protocol for Data Acquisition

A self-validating and robust protocol is essential for acquiring high-quality, reproducible ¹³C NMR data.

Sample Preparation

-

Mass Measurement: Accurately weigh 15-25 mg of 3-Bromo-8-chloro-1,7-naphthyridine.

-

Solvent Selection: Transfer the solid to a clean, dry NMR tube. Add approximately 0.7 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is a standard solvent for non-polar to moderately polar organic molecules, offering excellent solubility and a clean spectral window. If solubility is poor, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable alternative.

-

Standard Addition: Add one drop of tetramethylsilane (TMS) to serve as the internal reference standard (δ = 0.0 ppm).[6]

-

Dissolution: Cap the tube and vortex or sonicate gently until the sample is fully dissolved.

NMR Spectrometer Setup and Calibration

-

Instrument: A 500 MHz (or higher) NMR spectrometer equipped with a broadband probe is recommended.

-

Insertion & Locking: Insert the sample into the magnet. Lock the spectrometer onto the deuterium signal of the solvent. Causality: The lock signal corrects for magnetic field drift, ensuring spectral stability over the course of the experiment.

-

Tuning and Matching: Tune and match the probe for the ¹³C frequency to ensure maximum signal sensitivity.

-

Shimming: Perform automated or manual shimming on the lock signal to optimize the magnetic field homogeneity, resulting in sharp, symmetrical peaks.

Data Acquisition Parameters

A standard proton-decoupled ¹³C experiment (e.g., Bruker pulse program zgpg30) should be employed with the following parameters:

-

Pulse Angle (p1): 30 degrees. Causality: A smaller flip angle allows for a shorter relaxation delay (d1) without saturating the signals, especially for quaternary carbons.

-

Spectral Width (sw): 240 ppm (from ~-10 to 230 ppm). Causality: This range comfortably covers all expected carbon resonances in organic molecules.[1]

-

Acquisition Time (aq): ~1.5 s.

-

Relaxation Delay (d1): 5.0 s. Causality: A longer delay is crucial to allow for the complete relaxation of quaternary carbons, ensuring their signals are not attenuated or lost.

-

Number of Scans (ns): 1024. Causality: ¹³C has a low natural abundance (1.1%), requiring signal averaging of many scans to achieve an adequate signal-to-noise ratio. This number can be increased for dilute samples.

-

Temperature (te): 298 K (25 °C).

Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening of ~1-2 Hz) and perform a Fourier transform.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in pure absorption mode.

-

Baseline Correction: Apply a polynomial baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.0 ppm.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. testbook.com [testbook.com]

- 3. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. 13C nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-bromo-2-methylpropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

The Strategic Utility of 3-Bromo-8-chloro-1,7-naphthyridine in Modern Drug Discovery: A Technical Guide

Introduction: The Architectural Value of the 1,7-Naphthyridine Core

In the landscape of contemporary medicinal chemistry, the 1,7-naphthyridine scaffold has emerged as a privileged heterocyclic motif. Its rigid, planar structure and the strategic placement of nitrogen atoms offer a unique three-dimensional arrangement for molecular interactions with biological targets. The inherent biological relevance of the naphthyridine core is well-documented, with derivatives exhibiting a broad spectrum of pharmacological activities, including potent kinase and PARP inhibition.[1][2][3][4] This guide focuses on a particularly valuable, yet underexplored, building block: 3-bromo-8-chloro-1,7-naphthyridine . The presence of two distinct halogen atoms at electronically and sterically differentiated positions provides a versatile platform for selective and sequential functionalization, making it a powerful starting material for the synthesis of complex, biologically active molecules.

This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It will elucidate the strategic considerations and field-proven methodologies for leveraging the unique reactivity of 3-bromo-8-chloro-1,7-naphthyridine in the synthesis of advanced pharmaceutical intermediates.

Core Principles of Reactivity and Chemoselectivity

The synthetic utility of 3-bromo-8-chloro-1,7-naphthyridine is fundamentally rooted in the differential reactivity of its two halogen substituents in palladium-catalyzed cross-coupling reactions. Understanding the principles of chemoselectivity is paramount to designing rational and efficient synthetic routes.

The generally accepted hierarchy of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl. This trend is primarily governed by the carbon-halogen bond dissociation energy, with the weaker C-Br bond being more susceptible to oxidative addition by a palladium(0) catalyst than the stronger C-Cl bond.

Furthermore, the electronic environment of the naphthyridine ring system plays a crucial role. The nitrogen atoms withdraw electron density, creating regions of differing electrophilicity around the ring. This electronic landscape, in conjunction with the inherent reactivity of the halogens, dictates the preferred site of reaction. For 3-bromo-8-chloro-1,7-naphthyridine, the bromine at the C3 position is significantly more reactive than the chlorine at the C8 position in typical palladium-catalyzed cross-coupling reactions. This predictable chemoselectivity allows for the selective functionalization of the C3 position while leaving the C8 chloro-substituent intact for subsequent transformations.

Strategic Applications in the Synthesis of Bioactive Molecules

The unique reactivity profile of 3-bromo-8-chloro-1,7-naphthyridine makes it an ideal starting material for the synthesis of a diverse array of substituted naphthyridine derivatives with therapeutic potential. The following sections detail its application in key palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organic halide.[5] In the context of 3-bromo-8-chloro-1,7-naphthyridine, this reaction provides a direct route to 3-aryl or 3-heteroaryl-8-chloro-1,7-naphthyridines, which are key intermediates in the development of various kinase inhibitors.

Diagram 1: General Scheme for Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura coupling of 3-bromo-8-chloro-1,7-naphthyridine.

Experimental Protocol: Synthesis of 3-Aryl-8-chloro-1,7-naphthyridines

This protocol provides a general guideline for the selective Suzuki-Miyaura coupling at the C3 position of 3-bromo-8-chloro-1,7-naphthyridine.

| Parameter | Condition | Rationale |

| Palladium Precursor | Pd(PPh₃)₄ (5 mol%) | A common and effective catalyst for Suzuki couplings. |

| Boronic Acid | Arylboronic acid (1.2 equiv.) | The nucleophilic partner in the cross-coupling reaction. A slight excess ensures complete consumption of the starting material. |

| Base | Na₂CO₃ (2.0 equiv.) | Activates the boronic acid for transmetalation to the palladium center. |

| Solvent | 1,4-Dioxane/H₂O (4:1) | A common solvent mixture for Suzuki reactions, providing good solubility for both organic and inorganic reagents. |

| Temperature | 90 °C | Provides sufficient thermal energy to drive the catalytic cycle without promoting side reactions. |

| Reaction Time | 12-24 hours | Typical reaction time for complete conversion, monitored by TLC or LC-MS. |

Step-by-Step Methodology:

-

To an oven-dried Schlenk tube, add 3-bromo-8-chloro-1,7-naphthyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and sodium carbonate (2.0 equiv.).

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv.).

-

Add the degassed solvent mixture of 1,4-dioxane and water (4:1).

-

Place the sealed tube in a preheated oil bath at 90 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-8-chloro-1,7-naphthyridine.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, a linkage frequently found in pharmaceutically active compounds.[3][6] This reaction allows for the selective introduction of primary and secondary amines at the C3 position of 3-bromo-8-chloro-1,7-naphthyridine, providing access to a wide range of 3-amino-8-chloro-1,7-naphthyridine derivatives. These derivatives are valuable precursors for various kinase inhibitors, including JAK kinase inhibitors.[7]

Diagram 2: General Scheme for Buchwald-Hartwig Amination

Caption: Buchwald-Hartwig amination of 3-bromo-8-chloro-1,7-naphthyridine.

Experimental Protocol: Synthesis of 3-Amino-8-chloro-1,7-naphthyridines

This protocol is adapted from established procedures for the Buchwald-Hartwig amination of similar heteroaromatic systems and is optimized for selectivity at the C3-Br bond.[2]

| Parameter | Condition | Rationale |

| Palladium Precursor | Pd₂(dba)₃ (2.5 mol%) | A common Pd(0) source for Buchwald-Hartwig aminations. |

| Ligand | XPhos (5 mol%) | A bulky, electron-rich phosphine ligand that promotes efficient oxidative addition and reductive elimination. |

| Amine | Primary or secondary amine (1.2 equiv.) | The nitrogen nucleophile. |

| Base | NaOtBu (1.5 equiv.) | A strong, non-nucleophilic base required for the deprotonation of the amine. |

| Solvent | Toluene | A common non-polar solvent for this reaction. |

| Temperature | 100 °C | Ensures a reasonable reaction rate. |

| Reaction Time | 4-12 hours | Monitored by TLC or LC-MS for completion. |

Step-by-Step Methodology:

-

In a glovebox or under a stream of inert gas, add 3-bromo-8-chloro-1,7-naphthyridine (1.0 equiv.), the amine (1.2 equiv.), and sodium tert-butoxide (1.5 equiv.) to an oven-dried Schlenk tube.

-

In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ (0.025 equiv.) and XPhos (0.05 equiv.) in anhydrous toluene.

-

Add the catalyst solution to the Schlenk tube containing the reactants.

-

Seal the tube and heat the mixture in a preheated oil bath at 100 °C for 4-12 hours.

-

Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

-

After completion, cool the reaction to room temperature, dilute with ethyl acetate, and carefully quench with water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by flash column chromatography to yield the 3-amino-8-chloro-1,7-naphthyridine product.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a powerful method for introducing alkynyl functionalities. This reaction is particularly valuable for creating rigid linkers in drug molecules and for the synthesis of precursors for more complex heterocyclic systems. The chemoselective Sonogashira coupling of 3-bromo-8-chloro-1,7-naphthyridine at the C3 position opens a pathway to 3-alkynyl-8-chloro-1,7-naphthyridines.

Diagram 3: General Scheme for Sonogashira Coupling

Caption: Sonogashira coupling of 3-bromo-8-chloro-1,7-naphthyridine.

Experimental Protocol: Synthesis of 3-Alkynyl-8-chloro-1,7-naphthyridines

This protocol outlines a general procedure for the Sonogashira coupling of terminal alkynes with 3-bromo-8-chloro-1,7-naphthyridine.

| Parameter | Condition | Rationale |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (3 mol%) | A standard palladium catalyst for Sonogashira couplings. |

| Copper(I) Co-catalyst | CuI (5 mol%) | Facilitates the formation of the copper acetylide intermediate. |

| Alkyne | Terminal alkyne (1.5 equiv.) | The carbon nucleophile. |

| Base | Triethylamine (Et₃N) | Acts as both a base and a solvent in many cases. |

| Solvent | DMF or THF | A polar aprotic solvent to ensure solubility of all components. |

| Temperature | Room Temperature to 60 °C | The reaction is often facile at or near room temperature. |

| Reaction Time | 2-8 hours | Typically a rapid reaction, monitored by TLC or LC-MS. |

Step-by-Step Methodology:

-

To a solution of 3-bromo-8-chloro-1,7-naphthyridine (1.0 equiv.) in a suitable solvent (e.g., DMF or a mixture of THF and Et₃N), add the terminal alkyne (1.5 equiv.).

-

To this mixture, add the palladium catalyst, Pd(PPh₃)₂Cl₂ (0.03 equiv.), and the copper(I) iodide co-catalyst (0.05 equiv.).

-

If not already present in the solvent system, add triethylamine (2.0 equiv.).

-

Stir the reaction at room temperature or with gentle heating (up to 60 °C) for 2-8 hours under an inert atmosphere.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with aqueous ammonium chloride solution to remove copper salts, followed by water and brine.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain the desired 3-alkynyl-8-chloro-1,7-naphthyridine.

Conclusion and Future Perspectives

3-Bromo-8-chloro-1,7-naphthyridine stands as a testament to the power of strategic halogenation in the design of versatile synthetic building blocks. Its predictable chemoselectivity in palladium-catalyzed cross-coupling reactions provides a reliable and efficient platform for the synthesis of a wide range of functionalized 1,7-naphthyridine derivatives. The methodologies outlined in this guide for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings serve as a robust starting point for the exploration of novel chemical space in the pursuit of new therapeutic agents. As the demand for innovative drug candidates continues to grow, the strategic application of such well-defined and versatile starting materials will undoubtedly play an increasingly critical role in the future of drug discovery and development.

References

Sources

- 1. WO2011101069A3 - 1, 8 -naphthyridines as kinase inhibitors - Google Patents [patents.google.com]

- 2. US9708319B1 - Synthesis of PARP inhibitor talazoparib - Google Patents [patents.google.com]

- 3. WO2017032289A1 - Process for preparing parp inhibitor, crystalline forms, and uses thereof - Google Patents [patents.google.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. WO2016191524A1 - Naphthyridine compounds as jak kinase inhibitors - Google Patents [patents.google.com]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

Technical Guide: Discovery and Optimization of Novel 1,7-Naphthyridine Derivatives

Abstract

The 1,7-naphthyridine scaffold represents a "privileged structure" in modern medicinal chemistry, offering a distinct vector profile and solubility advantage over its quinoline and 1,8-naphthyridine isomers. This guide details the rational design, modular synthesis, and biological validation of novel 1,7-naphthyridine derivatives, specifically targeting lipid kinases (e.g., PIP4K2A) and tyrosine kinases (e.g., c-Met).[1] We provide a robust, self-validating synthetic protocol via modified Friedländer annulation and a standardized kinase inhibition assay to accelerate lead discovery.

The 1,7-Naphthyridine Advantage

While quinolines and 1,8-naphthyridines (e.g., nalidixic acid) have historically dominated the field, the 1,7-naphthyridine core (diaza-naphthalene) offers unique physicochemical properties essential for overcoming "molecular obesity" in drug candidates.

-

H-Bonding Capability: The N-7 nitrogen acts as a specific hydrogen bond acceptor, often interacting with hinge region residues (e.g., Cys, Met) in kinase ATP-binding pockets.

-

Solubility Profile: The 1,7-arrangement disrupts the symmetry and lipophilicity seen in quinolines, often resulting in improved aqueous solubility (

reduction) without the need for solubilizing tails.[1] -

Vector Orientation: Substituents at the C-2 and C-8 positions project into distinct hydrophobic sub-pockets (Back-pocket II), allowing for high selectivity against off-target kinases.

Chemical Synthesis: The Modified Friedländer Strategy

To ensure autonomy and modularity in derivative generation, we utilize a Modified Friedländer Annulation .[1][2] This approach is superior to the Skraup reaction for library generation because it proceeds under milder conditions and allows for regiospecific introduction of substituents at the C-2 and C-3 positions.[2]

Synthetic Logic & Pathway

The core reaction involves the condensation of 2-aminopyridine-3-carbaldehyde with an active methylene compound (ketone or aldehyde) in the presence of a base.[3] This method is self-validating: the formation of the aromatic system provides a thermodynamic driving force, ensuring high conversion rates.

Key Mechanistic Insight: The reaction proceeds via an initial aldol condensation followed by intramolecular cyclodehydration.[2] The use of a Lewis acid (e.g., proline or piperidine) can accelerate the initial imine formation.[1]

Visualization: Synthetic Workflow

The following diagram illustrates the modular construction of the 1,7-naphthyridine core.

Caption: Modular assembly of 1,7-naphthyridine via Friedländer annulation. The pathway allows R/R' diversity.

Validated Experimental Protocol

Objective: Synthesis of 2-phenyl-1,7-naphthyridine (Model Compound).

Reagents:

-

2-Aminopyridine-3-carbaldehyde (1.0 eq, 5.0 mmol)

-

Acetophenone (1.1 eq, 5.5 mmol)[1]

-

Piperidine (0.1 eq, catalytic)[1]

-

Ethanol (Absolute, 20 mL)

Step-by-Step Methodology:

-

Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminopyridine-3-carbaldehyde (610 mg) in absolute ethanol (20 mL).

-

Addition: Add acetophenone (660 mg) followed by piperidine (43 mg/50 µL) dropwise.

-

Reflux: Attach a reflux condenser and heat the mixture to 80°C (oil bath temperature) for 6 hours.

-

Work-up: Cool the reaction mixture to room temperature. Often, the product precipitates upon cooling.[1][2]

-

Purification: Recrystallize from Ethanol/Hexane (1:1) or purify via flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).[2]

-

Validation: Confirm structure via

-NMR. Look for the characteristic doublet-of-doublets for the pyridine protons and the singlet at the C-8 position (if unsubstituted).

Biological Validation: Kinase Inhibition (PIP4K2A)[1]

1,7-Naphthyridines have shown exceptional potency against Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A) , a lipid kinase implicated in tumor growth and acute leukemia [1].

Mechanism of Action

The 1,7-naphthyridine core mimics the adenine ring of ATP. The N-1 and N-7 nitrogens form critical hydrogen bonds with the hinge region of the kinase, while substituents at C-2 extend into the hydrophobic pocket, displacing water and increasing binding entropy.

Visualization: PIP4K2A Signaling Context

Understanding the downstream effects is crucial for assay interpretation.[2]

Caption: Inhibition of PIP4K2A blocks PI(4,5)P2 production, disrupting Akt signaling and inducing apoptosis.[1]

Protocol: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the ADP generated during the phosphorylation reaction.[2] It is preferred over radiometric assays for its high sensitivity and safety.[2]

Reagents:

-

Recombinant PIP4K2A Enzyme (0.5 ng/µL)[1]

-

Substrate: PI5P lipid micelles (50 µM)[1]

-

Ultrapure ATP (10 µM)[1]

-

ADP-Glo™ Reagent (Promega)

-

Test Compound (1,7-Naphthyridine derivative, dissolved in DMSO)[1]

Step-by-Step Methodology:

-

Preparation: Dilute the test compound in 1X Kinase Buffer to 4x the desired final concentration (e.g., for a 10 µM final, prepare 40 µM).

-

Enzyme Reaction:

-

ADP Depletion: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete any unconsumed ATP.[2] Incubate for 40 minutes at RT.

-

Detection: Add 20 µL of Kinase Detection Reagent (converts ADP to ATP, then to Luciferase light).[2] Incubate for 30 minutes.

-

Readout: Measure Luminescence (RLU) using a microplate reader (e.g., EnVision or GloMax).[1][2]

-

Analysis: Calculate % Inhibition:

Fit data to a sigmoidal dose-response curve to determine

Structure-Activity Relationship (SAR) Summary

Based on recent data [2][3], the following substitution patterns on the 1,7-naphthyridine core yield optimal biological activity:

| Position | Preferred Substituent | Mechanistic Rationale |

| C-8 | Chlorine / Methyl | Occupies a small hydrophobic pocket; Halogens (Cl, Br) can form halogen bonds. |

| C-2 | Aryl / Heteroaryl | Critical for potency.[2] 2-aminopyrimidine or 2-phenyl groups engage in |

| C-3 | Carbonitrile (-CN) / Amide | Electron-withdrawing groups here increase the acidity of the N-1 proton (if protonated) or modulate the electronics of the ring for better H-bonding. |

| N-7 | Unsubstituted | Essential for H-bond acceptance.[2] Alkylation here abolishes kinase inhibitory activity.[2] |

References

-

BenchChem Technical Support. (2025).[2][4] Design and Synthesis of Novel 1,7-Naphthyridine-Based Compounds: Application Notes and Protocols. BenchChem. Link[1]

-

Wortmann, L., et al. (2021).[1][2] Discovery of 1,7-Naphthyridine Derivatives as Inhibitors of PIP4K2A. Journal of Medicinal Chemistry. 5[1][6][7][8][9]

-

Wójcicka, A. (2021).[1][2][10] Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview (Contextual comparison for isomer activity). Current Organic Chemistry. 10[1]

-

Srivastava, K.P., et al. (2014).[1][2] Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines. International Journal of Chemical and Physical Sciences. 11[1]

-

Vertex Pharmaceuticals/NIH. (2013).[2] Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives. PubMed Central.[2] 12[1]

Sources

- 1. WO2021120953A1 - Method for synthesizing 1,7-naphthyridine derivative - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]